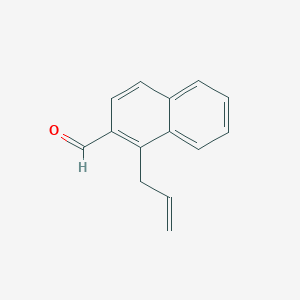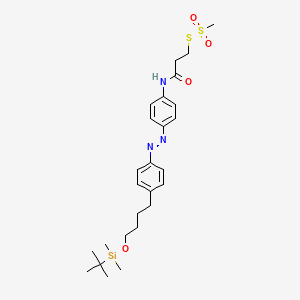
(E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a tert-Butyldimethylsilyl group, a diazenyl group, and a methanesulfonothioate group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of (E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the tert-Butyldimethylsilyl ether, followed by the introduction of the diazenyl group through a diazotization reaction. The final step involves the formation of the methanesulfonothioate group via a sulfonation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The tert-Butyldimethylsilyl group can be oxidized under specific conditions, leading to the formation of silanol derivatives.
Reduction: The diazenyl group can be reduced to form amine derivatives.
Substitution: The methanesulfonothioate group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-Butyldimethylsilyl group enhances its stability and bioavailability, while the diazenyl group facilitates its binding to target molecules. The methanesulfonothioate group plays a crucial role in its reactivity, enabling it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include:
Trifluorotoluene: An organic compound with similar solvating properties but different functional groups.
Azelastine Related Compound D: A compound with a similar structural motif but different pharmacological properties.
Compared to these compounds, (E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H39N3O4S2Si |
|---|---|
Molecular Weight |
549.8 g/mol |
IUPAC Name |
N-[4-[[4-[4-[tert-butyl(dimethyl)silyl]oxybutyl]phenyl]diazenyl]phenyl]-3-methylsulfonylsulfanylpropanamide |
InChI |
InChI=1S/C26H39N3O4S2Si/c1-26(2,3)36(5,6)33-19-8-7-9-21-10-12-23(13-11-21)28-29-24-16-14-22(15-17-24)27-25(30)18-20-34-35(4,31)32/h10-17H,7-9,18-20H2,1-6H3,(H,27,30) |
InChI Key |
BTBYVZFTPHWGAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCSS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


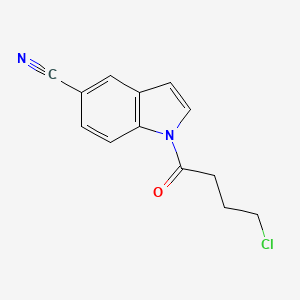

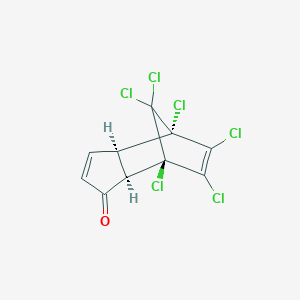

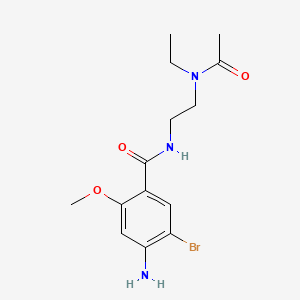
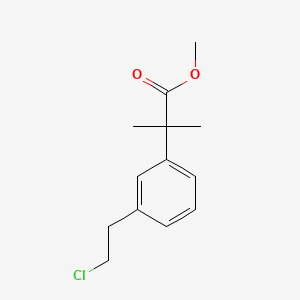
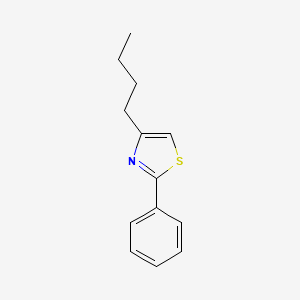
![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)
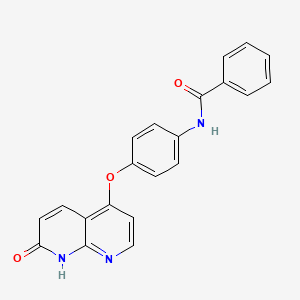
![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)

